

4,4'-Bis(2-bromoacetyl)biphenyl chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Bis(2-bromoacetyl)biphenyl**

Cat. No.: **B1294571**

[Get Quote](#)

An In-depth Technical Guide to **4,4'-Bis(2-bromoacetyl)biphenyl**: Chemical Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(2-bromoacetyl)biphenyl is a symmetrical, bifunctional electrophilic compound that has emerged as a significant building block in organic synthesis and medicinal chemistry. Its rigid biphenyl core, functionalized with two reactive bromoacetyl groups, makes it a versatile reagent for constructing complex molecular architectures. A primary and notable application of this compound is its role as a key intermediate in the synthesis of the direct-acting antiviral agent, Daclatasvir. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **4,4'-Bis(2-bromoacetyl)biphenyl**. Detailed experimental protocols for its preparation and its use in the synthesis of pharmacologically relevant molecules are provided. The guide also explores its potential as a cross-linking agent and summarizes its biological significance, which is primarily realized through the therapeutic activities of its derivatives. Essential safety and handling information is included to ensure its appropriate use in a laboratory environment.

Chemical Structure and Properties

4,4'-Bis(2-bromoacetyl)biphenyl is structurally defined by a central biphenyl scaffold with bromoacetyl groups substituted at the para positions (4 and 4') of the phenyl rings. This

configuration gives the molecule C₂ symmetry. The key to its reactivity lies in the electrophilic nature of the α -bromoketone functional groups, which are susceptible to nucleophilic substitution reactions. This reactivity makes it an invaluable tool for introducing the rigid biphenyl linker into a variety of molecular structures.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of **4,4'-Bis(2-bromoacetyl)biphenyl** are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of **4,4'-Bis(2-bromoacetyl)biphenyl**

Property	Value	Reference(s)
IUPAC Name	1,1'-[1,1'-biphenyl]-4,4'-diylbis(2-bromoethanone)	[1]
CAS Number	4072-67-7	[1]
Molecular Formula	C ₁₆ H ₁₂ Br ₂ O ₂	[1]
Molecular Weight	396.07 g/mol	[1]
Appearance	Off-white to light brown solid	[1]
Melting Point	226-227 °C	[1]
Boiling Point	464.8 ± 30.0 °C (Predicted)	[1]
Density	1.622 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in various organic solvents.	[2]
Storage Conditions	Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.	[1]

Synthesis of **4,4'-Bis(2-bromoacetyl)biphenyl**

The most common and efficient method for synthesizing **4,4'-Bis(2-bromoacetyl)biphenyl** is through a Friedel-Crafts acylation of biphenyl using bromoacetyl bromide as the acylating agent and a Lewis acid, typically aluminum trichloride, as a catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a well-established synthetic procedure.[\[3\]](#)

Materials:

- Biphenyl
- Bromoacetyl bromide
- Aluminum trichloride (AlCl_3)
- Dichloromethane (DCM)
- n-Heptane
- Deionized water
- Standard reaction glassware with stirring and cooling capabilities
- Pressure-equalizing dropping funnel

Procedure:

- In a suitable reaction flask, suspend aluminum trichloride (2.9 equivalents) in dichloromethane.
- Cool the stirred suspension to a temperature between 0 and 10 °C.
- Slowly add bromoacetyl bromide (2.4 equivalents) dropwise to the cooled suspension, ensuring the temperature is maintained within the 0-10 °C range.
- Following the complete addition of bromoacetyl bromide, continue to stir the reaction mixture for an additional 10 to 30 minutes.

- In a separate flask, dissolve biphenyl (1.0 equivalent) in dichloromethane.
- Slowly add the biphenyl solution to the reaction mixture.
- Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.
- Add n-heptane to the reaction mixture and heat to reflux for 4 to 5 hours, during which a precipitate will form.
- Cool the mixture to room temperature and continue stirring for an additional 3 to 5 hours.
- Isolate the crude product by filtration.
- To purify, suspend the crude solid in water and stir for 1 to 2 hours at room temperature, then filter.
- Further purify the solid by suspending it in dichloromethane and stirring for 1 to 2 hours at room temperature, followed by filtration.
- Dry the final product under vacuum at 70 °C.

An expected yield of approximately 85% with a purity exceeding 99% can be achieved with this protocol.[\[3\]](#)

Applications in Drug Development and Organic Synthesis

The principal utility of **4,4'-Bis(2-bromoacetyl)biphenyl** lies in its role as a versatile intermediate for synthesizing complex organic molecules, with a significant impact on the pharmaceutical sector.

Synthesis of Daclatasvir

4,4'-Bis(2-bromoacetyl)biphenyl is a critical starting material in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[\[4\]](#)[\[5\]](#)[\[6\]](#) The

synthetic strategy involves the reaction of the two bromoacetyl groups with appropriate nucleophiles to form the imidazole rings that are central to the structure of Daclatasvir.

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of Daclatasvir from **4,4'-Bis(2-bromoacetyl)biphenyl**.

Synthesis of Cholinesterase Inhibitors

Derivatives of the 4,4'-bis(acetyl)biphenyl scaffold have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the development of therapeutics for Alzheimer's disease.^[7] Although the referenced study utilizes the chloro-analogue, the synthetic methodology is directly transferable to the bromo-compound due to the analogous reactivity of α -halo ketones.

This generalized protocol is adapted from the synthesis of similar compounds.^[7]


Materials:

- **4,4'-Bis(2-bromoacetyl)biphenyl**
- A secondary amine (e.g., dimethylamine, piperidine, morpholine)
- Anhydrous potassium carbonate (K_2CO_3)
- Potassium iodide (KI)
- Acetonitrile
- Standard reaction glassware with stirring and heating capabilities

Procedure:

- In a reaction flask, combine the desired secondary amine (3.0 equivalents), anhydrous potassium carbonate (4.0 equivalents), and potassium iodide (1.0 equivalent) in acetonitrile.

- Stir the mixture at 50 °C for 30 minutes.
- Add **4,4'-Bis(2-bromoacetyl)biphenyl** (1.0 equivalent) to the reaction mixture and maintain the temperature at 50 °C, stirring for an additional 20 minutes.
- The progress of the reaction can be monitored using thin-layer chromatography.
- Upon completion, cool the reaction mixture and remove the inorganic salts by filtration.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Wash the crude residue with water and isolate the solid by filtration.
- Purify the product using silica gel column chromatography.

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for the preparation of biphenyl diamine derivatives.

Potential as a Bifunctional Cross-linking Agent

The molecular architecture of **4,4'-Bis(2-bromoacetyl)biphenyl**, featuring two reactive bromoacetyl groups separated by a rigid biphenyl spacer, makes it a promising candidate as a homobifunctional cross-linking agent. The electrophilic bromoacetyl moieties can readily react with nucleophilic functional groups found in biomolecules, most notably the sulphydryl groups of cysteine residues in proteins. While specific and detailed protocols for its application in biological cross-linking studies are not extensively documented in the current literature, its structure suggests potential utility in areas such as:

- Probing Protein-Protein Interactions: By covalently linking interacting proteins.

- Investigating Protein Conformation: By introducing intramolecular cross-links to study spatial arrangements.
- Immobilization of Biomolecules: For applications such as affinity chromatography or surface plasmon resonance.

Signaling Pathways and Biological Activity

As of the current body of scientific literature, there is no direct evidence to suggest that **4,4'-Bis(2-bromoacetyl)biphenyl** itself directly modulates specific cellular signaling pathways. Its biological importance is primarily indirect, stemming from the pharmacological activities of the compounds for which it serves as a precursor. For example, its role in the synthesis of Daclatasvir is critical for the development of a therapeutic that targets the HCV NS5A protein, thereby disrupting the viral life cycle. Similarly, the cholinesterase inhibitors derived from its structural analogues are designed to modulate cholinergic signaling in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.

Safety and Handling

4,4'-Bis(2-bromoacetyl)biphenyl is a chemical reagent that requires careful handling with appropriate personal protective equipment and engineering controls in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

Hazard Statement(s)	Precautionary Statement(s)
Harmful if swallowed.	Wash face, hands, and any exposed skin thoroughly after handling.
Causes skin irritation.	Wear protective gloves, protective clothing, eye protection, and face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.
May cause respiratory irritation.	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

It is imperative to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive and up-to-date safety and handling information.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

4,4'-Bis(2-bromoacetyl)biphenyl stands out as a highly valuable and versatile chemical intermediate with profound applications in drug discovery and organic synthesis. Its indispensable role in the synthesis of the antiviral drug Daclatasvir underscores its importance in the ongoing efforts to combat infectious diseases. Moreover, its potential as a foundational scaffold for novel therapeutic agents and as a bifunctional cross-linking reagent suggests a promising future for its application in diverse areas of chemical and biological research. This technical guide provides a robust foundation of its chemical properties, synthesis, and established applications to support and inform the work of researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Bis(2-bromoacetyl)biphenyl CAS#: 4072-67-7 [amp.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 4,4'-Bis(2-bromoacetyl)biphenyl CAS#: 4072-67-7 [m.chemicalbook.com]
- 4. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]
- 5. WO2016178250A1 - Process for the preparation of daclatasvir - Google Patents [patents.google.com]
- 6. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4,4'-Bis(2-bromoacetyl)biphenyl chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294571#4-4-bis-2-bromoacetyl-biphenyl-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com